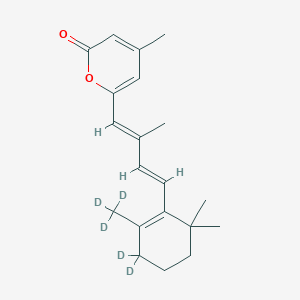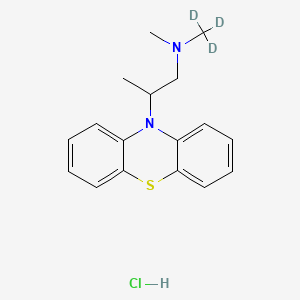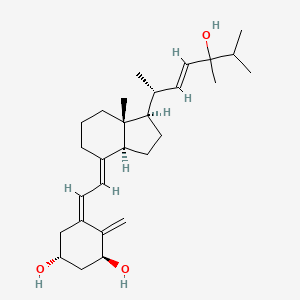
1alpha,24-Dihydroxy vitamin D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1alpha,24-Dihydroxy vitamin D2 is a biologically active form of vitamin D2, also known as ergocalciferol. This compound is a secosteroid, which means it has a broken ring structure. It plays a crucial role in calcium and phosphorus homeostasis in the body, contributing to bone health and various other physiological functions. The compound is synthesized in the body through a series of hydroxylation reactions involving vitamin D2.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha,24-Dihydroxy vitamin D2 typically starts from ergosterol, a sterol found in fungi and plants. The synthetic route involves multiple steps, including:
UV Irradiation: Ergosterol is first irradiated with ultraviolet light to form pre-vitamin D2.
Thermal Isomerization: Pre-vitamin D2 undergoes thermal isomerization to form vitamin D2.
Hydroxylation: Vitamin D2 is then hydroxylated at the 1alpha and 24 positions using specific hydroxylase enzymes or chemical reagents to produce this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the hydroxylation steps, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1alpha,24-Dihydroxy vitamin D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl positions, leading to the formation of different analogs
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and other nucleophiles are used for substitution reactions
Major Products: The major products formed from these reactions include various hydroxylated and oxidized metabolites, which can have different biological activities .
科学的研究の応用
1alpha,24-Dihydroxy vitamin D2 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of vitamin D metabolism and synthesis.
Biology: The compound is studied for its role in cellular processes, including cell differentiation and proliferation.
Medicine: It is investigated for its potential therapeutic effects in treating conditions like osteoporosis, rickets, and certain cancers.
Industry: The compound is used in the formulation of dietary supplements and fortified foods to enhance vitamin D levels .
作用機序
1alpha,24-Dihydroxy vitamin D2 exerts its effects by binding to the vitamin D receptor, a nuclear receptor found in various tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of genes involved in calcium and phosphorus metabolism. This regulation leads to increased intestinal absorption of calcium and phosphorus, mobilization of calcium from bones, and reabsorption of calcium in the kidneys .
類似化合物との比較
1alpha,25-Dihydroxy vitamin D3 (Calcitriol): The most active form of vitamin D3, with similar biological functions but different metabolic pathways.
24,25-Dihydroxy vitamin D3: Another metabolite of vitamin D3, with distinct roles in calcium homeostasis.
1alpha,25-Dihydroxy vitamin D2: Similar to 1alpha,24-Dihydroxy vitamin D2 but with hydroxylation at different positions
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and metabolic pathways compared to other vitamin D metabolites. This uniqueness makes it a valuable compound for research and therapeutic applications .
特性
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-18(2)28(6,31)15-13-19(3)24-11-12-25-21(8-7-14-27(24,25)5)9-10-22-16-23(29)17-26(30)20(22)4/h9-10,13,15,18-19,23-26,29-31H,4,7-8,11-12,14,16-17H2,1-3,5-6H3/b15-13+,21-9+,22-10-/t19-,23-,24-,25+,26+,27-,28?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZFJAXAEXQSKL-GNMODTJUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C(C)(C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
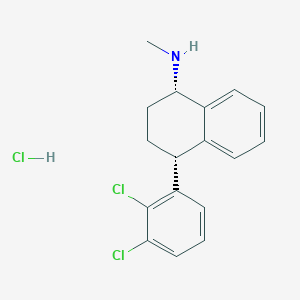
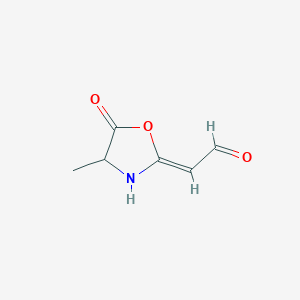

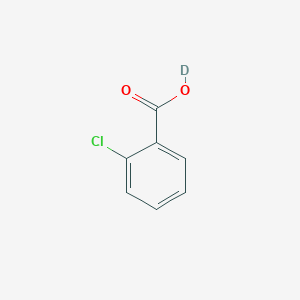
![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B1147276.png)
![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)
![(1R,3S)-3-[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]cyclohexan-1-ol](/img/structure/B1147286.png)
